- Isomerization of 3-unsubstituted 4,5-dihydroisoxazoles over alumina. A new synthesis of β-hydroxy nitrilesRussian Journal of Organic Chemistry, 2016, 52(3), 397-403,
Cas no 65984-59-0 (3-(4-bromophenyl)-3-hydroxypropanenitrile)

3-(4-bromophenyl)-3-hydroxypropanenitrile 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-β-hydroxybenzenepropanenitrile
- 3-(4-Bromophenyl)-3-hydroxypropanenitrile
- 65984-59-0
- EN300-1246560
- 4-Bromo-
- QBIXYALEBZJFSR-UHFFFAOYSA-N
- G73353
- DB-203729
- AKOS017560431
- MFCD13186688
- A-hydroxybenzenepropanenitrile
- SCHEMBL2547851
- 4-BROMO-BETA-HYDROXYBENZENEPROPANENITRILE
- 3-(4-bromophenyl)-3-hydroxypropanenitrile
-
- インチ: 1S/C9H8BrNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5H2
- InChIKey: QBIXYALEBZJFSR-UHFFFAOYSA-N
- ほほえんだ: C1(C(O)CC#N)=CC=C(Br)C=C1
計算された属性
- せいみつぶんしりょう: 224.97893g/mol
- どういたいしつりょう: 224.97893g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
3-(4-bromophenyl)-3-hydroxypropanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1246560-100mg |
3-(4-bromophenyl)-3-hydroxypropanenitrile |
65984-59-0 | 95.0% | 100mg |
$272.0 | 2023-10-02 | |
Aaron | AR02896W-2.5g |
3-(4-bromophenyl)-3-hydroxypropanenitrile |
65984-59-0 | 95% | 2.5g |
$2142.00 | 2023-12-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1694756-100mg |
4-Bromo-β-hydroxybenzenepropanenitrile |
65984-59-0 | 96% | 100mg |
¥1827.00 | 2024-05-04 | |
Enamine | EN300-1246560-250mg |
3-(4-bromophenyl)-3-hydroxypropanenitrile |
65984-59-0 | 95.0% | 250mg |
$389.0 | 2023-10-02 | |
1PlusChem | 1P0288YK-100mg |
3-(4-bromophenyl)-3-hydroxypropanenitrile |
65984-59-0 | 95% | 100mg |
$314.00 | 2024-04-22 | |
Aaron | AR02896W-1g |
3-(4-bromophenyl)-3-hydroxypropanenitrile |
65984-59-0 | 95% | 1g |
$1105.00 | 2025-02-15 | |
Aaron | AR02896W-100mg |
3-(4-bromophenyl)-3-hydroxypropanenitrile |
65984-59-0 | 95% | 100mg |
$399.00 | 2025-02-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1694756-250mg |
4-Bromo-β-hydroxybenzenepropanenitrile |
65984-59-0 | 96% | 250mg |
¥2811.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1694756-500mg |
4-Bromo-β-hydroxybenzenepropanenitrile |
65984-59-0 | 96% | 500mg |
¥4686.00 | 2024-05-04 | |
Enamine | EN300-1246560-5000mg |
3-(4-bromophenyl)-3-hydroxypropanenitrile |
65984-59-0 | 95.0% | 5000mg |
$2277.0 | 2023-10-02 |
3-(4-bromophenyl)-3-hydroxypropanenitrile 合成方法
ごうせいかいろ 1
1.2C:Al2O3, 20°C
ごうせいかいろ 2
1.2S:DMSO, 6 h, 25°C
- RhI-catalyzed aldol-type reaction of organonitriles under mild conditionsChemical Communications (Cambridge, 2008, (19), 2212-2214,
ごうせいかいろ 3
- Tin-mediated organic reactions: a practical method for the synthesis of β-hydroxynitriles and β-hydroxyketonesJournal of Chemical Research, 1999, (5), 318-319,
ごうせいかいろ 4
- Reformatskii type additions of haloacetonitriles to aldehydes mediated by metallic nickelTetrahedron Letters, 1985, 26(2), 155-6,
ごうせいかいろ 5
2.1R:Ph-Ph, R:1,4-naphthalene(CN)2, S:MeCN, 8 h, rt
- Formation of Carbanions from Carboxylate Ions Bearing Electron-Withdrawing Groups via Photoinduced Decarboxylation: Addition of Generated Carbanions to BenzaldehydeAustralian Journal of Chemistry, 2015, 68(11), 1668-1671,
ごうせいかいろ 6
1.2R:HCl, S:MeOH, S:Et2O, 1 h, rt
1.3R:NaHCO3, S:H2O
- Stereospecific Oxycyanation of Alkenes with Sulfonyl CyanideAngewandte Chemie, 2023, 62(12), e202218743,
ごうせいかいろ 7
1.2R:NH4Cl, S:H2O, 60°C
- Iron(0)-Mediated Reformatsky Reaction for the Synthesis of β-Hydroxyl Carbonyl CompoundsOrganic Letters, 2019, 21(15), 5873-5878,
3-(4-bromophenyl)-3-hydroxypropanenitrile Raw materials
- 2-Bromoacetonitrile
- 4-Bromostyrene (Stabilized with TBC)
- 4-Bromobenzaldehyde
- 1-bromo-4-cyclopropyl-benzene
- p-Toluenesulfonyl cyanide
3-(4-bromophenyl)-3-hydroxypropanenitrile Preparation Products
3-(4-bromophenyl)-3-hydroxypropanenitrile 関連文献
-
1. Novel reaction of dibutyl(cyanomethyl)telluronium chloride with carbonyl compounds mediated by organolithium reagents: highly efficient synthesis of β-hydroxy nitrilesZhang-Lin Zhou,Lin-Lan Shi,Yao-Zeng Huang J. Chem. Soc. Perkin Trans. 1 1991 1931
3-(4-bromophenyl)-3-hydroxypropanenitrileに関する追加情報
3-(4-bromophenyl)-3-hydroxypropanenitrile: A Comprehensive Overview of CAS No. 65984-59-0
3-(4-Bromophenyl)-3-hydroxypropanenitrile (CAS No. 65984-59-0) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its brominated phenyl and hydroxyl functionalities, exhibits a range of biological activities that make it a valuable candidate for various applications, including drug discovery and development.
The molecular structure of 3-(4-bromophenyl)-3-hydroxypropanenitrile consists of a central nitrile group attached to a propyl chain, which is further substituted with a 4-bromophenyl group and a hydroxyl group. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it an interesting subject for both academic and industrial research.
Recent studies have highlighted the potential of 3-(4-bromophenyl)-3-hydroxypropanenitrile in various therapeutic areas. For instance, its ability to modulate specific biological pathways has been explored in the context of cancer research. A study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits potent antiproliferative activity against several cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival.
In addition to its antiproliferative properties, 3-(4-bromophenyl)-3-hydroxypropanenitrile has shown promise as a potential lead compound for the development of new anti-inflammatory agents. Research conducted at the University of California, Los Angeles (UCLA) in 2022 revealed that this compound effectively reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 3-(4-bromophenyl)-3-hydroxypropanenitrile could be further optimized to develop novel treatments for inflammatory diseases like rheumatoid arthritis and Crohn's disease.
The synthetic accessibility of 3-(4-bromophenyl)-3-hydroxypropanenitrile is another factor contributing to its appeal in pharmaceutical research. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One notable method involves the reaction of 4-bromobenzaldehyde with cyanohydrin in the presence of a suitable catalyst, yielding high yields and purity levels. This synthetic flexibility allows researchers to easily modify the structure of 3-(4-bromophenyl)-3-hydroxypropanenitrile to enhance its pharmacological properties or explore new biological activities.
Beyond its direct therapeutic applications, 3-(4-bromophenyl)-3-hydroxypropanenitrile serves as an important building block in the synthesis of more complex molecules. Its reactivity and functional group diversity make it a valuable intermediate in the development of novel drugs and materials. For example, researchers at the Max Planck Institute for Chemical Biology have utilized this compound as a starting material to synthesize compounds with enhanced bioavailability and reduced toxicity profiles.
The safety profile of 3-(4-bromophenyl)-3-hydroxypropanenitrile is also an important consideration in its potential use as a pharmaceutical agent. Preclinical studies have shown that this compound exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in animal models. However, further investigations are necessary to fully understand its long-term safety and potential side effects in humans.
In conclusion, 3-(4-bromophenyl)-3-hydroxypropanenitrile (CAS No. 65984-59-0) is a multifaceted compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its diverse biological activities, make it an attractive candidate for drug discovery and development. Ongoing research continues to uncover new insights into the mechanisms underlying its therapeutic effects, paving the way for innovative treatments for various diseases.
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